(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate
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Overview
Description
This compound is a derivative of hexanoic acid, which is a six-carbon fatty acid. It has two benzyl carbamate (benzyloxy carbonyl) groups attached to the amino groups at the 2nd and 6th carbons. The presence of these groups suggests that this compound could be used in peptide synthesis or other areas of organic chemistry where protection of amino groups is required .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the long aliphatic chain of the hexanoic acid moiety and the bulky, aromatic benzyl carbamate groups. These groups could potentially influence the compound’s physical and chemical properties, such as solubility and reactivity .Chemical Reactions Analysis
In terms of reactivity, the carbamate groups could potentially be cleaved under acidic or basic conditions to release the protected amino groups . The compound could also undergo reactions typical of carboxylic acids or esters at the 4-nitrophenyl moiety.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzyl carbamate groups could increase its molecular weight and potentially its boiling point and melting point. The compound is likely to be solid at room temperature .Scientific Research Applications
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Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has identified these compounds as potent antineoplastic agents. The study covers their discovery, development, and the exploration of their cytotoxic properties, highlighting their potential as cancer drug candidates (Hossain et al., 2020).
LC-MS/MS Study on Degradation of Nitisinone
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Imidazole Derivatives and Antitumor Activity
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Mechanism of Action
Target of Action
Z-Lys(Z)-ONp, also known as (S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate, is primarily used in peptide synthesis . Its primary targets are the amino groups of lysine residues in peptide chains .
Mode of Action
The compound acts as a protecting group for the amino group of lysine in peptide synthesis . It temporarily blocks the reactivity of the lysine amino group, allowing for selective reactions at other sites within the peptide chain . The mechanism of action involves the formation of a stable amide bond with the lysine amino group, preventing unwanted side reactions during peptide synthesis .
Result of Action
The result of the compound’s action is the controlled and precise assembly of peptides with specific sequences and structures .
Action Environment
The action of Z-Lys(Z)-ONp can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . It is stable at pH 7.4, but cleaves at pH 5.0 . This property can be leveraged in peptide synthesis to selectively remove the protecting group under specific conditions .
Future Directions
Properties
CAS No. |
21160-82-7 |
---|---|
Molecular Formula |
C28H29N3O8 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-[phenylmethoxycarbonyl-[4-(phenylmethoxycarbonylamino)butyl]amino]acetate |
InChI |
InChI=1S/C28H29N3O8/c32-26(39-25-15-13-24(14-16-25)31(35)36)19-30(28(34)38-21-23-11-5-2-6-12-23)18-8-7-17-29-27(33)37-20-22-9-3-1-4-10-22/h1-6,9-16H,7-8,17-21H2,(H,29,33) |
InChI Key |
MNVSGIGRAHZSAY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Synonyms |
Z-Lys(Z)-ONp; 21160-82-7; (S)-4-Nitrophenyl2,6-bis(((benzyloxy)carbonyl)amino)hexanoate; 2116-82-7; AmbotzZAA1229; Z-LYS-ONP; SCHEMBL2028970; CTK8F0215; MolPort-003-983-048; C28H29N3O8; 0799AB; ZINC71788229; AKOS015833775; AKOS016003504; AK-81062; BP-10923; ST2414647; TC-066818; N|A,N|A-di-Z-L-lysine4-nitrophenylester |
Origin of Product |
United States |
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